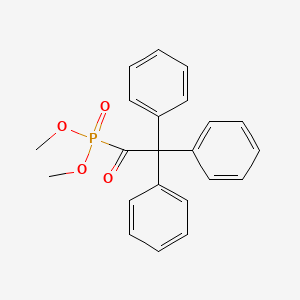

Dimethyl (triphenylacetyl)phosphonate

Description

Dimethyl (triphenylacetyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group linked to a triphenylacetyl moiety. This compound is primarily synthesized via the Wittig-Horner reaction, where phosphonate esters react with carbonyl compounds (e.g., aldehydes or ketones) to form α,β-unsaturated systems. For example, derivatives such as compounds 5a and 6 in were synthesized using phosphonium salts or phosphonate esters in yields ranging from 47% to 94% . The triphenylacetyl group enhances steric bulk and electron-withdrawing properties, influencing reactivity in organic transformations such as olefination and nucleophilic substitutions.

Properties

CAS No. |

61565-69-3 |

|---|---|

Molecular Formula |

C22H21O4P |

Molecular Weight |

380.4 g/mol |

IUPAC Name |

1-dimethoxyphosphoryl-2,2,2-triphenylethanone |

InChI |

InChI=1S/C22H21O4P/c1-25-27(24,26-2)21(23)22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |

InChI Key |

IRUOXWYUJAVDHX-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (triphenylacetyl)phosphonate can be synthesized through various methods, including the Michaelis-Arbuzov reaction. This reaction involves the use of trialkyl phosphites and alkyl halides under specific conditions to form phosphonate esters. For instance, the reaction of triphenylacetyl chloride with dimethyl phosphite in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (triphenylacetyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various phosphonate derivatives, phosphonic acids, and phosphine oxides, depending on the specific reaction and conditions employed.

Scientific Research Applications

Dimethyl (triphenylacetyl)phosphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dimethyl (triphenylacetyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways, affecting various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Influence

Wittig-Horner Reaction Efficiency :

- Dimethyl (triphenylacetyl)phosphonate derivatives achieve higher yields (65–94%) compared to dibutyl analogs (47–69%) due to reduced steric hindrance from methyl groups .

- In contrast, dimethyl (1-diazo-2-oxo-2-phenylethyl)phosphonate () shows lower reactivity in Ohira-Bestmann reactions, yielding mixtures of products (e.g., 3b and 4b ) due to competing pathways .

- Hydrolysis Stability: Compound Hydrolysis Conditions Yield 30-phosphonate of 3-acetylbetulin5 Alkaline, RT 61% 3-acetyl-30-phosphonobetulinic acid8 Jones reagent 63% this compound Not reported – Table 1: Alkaline hydrolysis yields of select phosphonates (adapted from ). The triphenylacetyl derivative’s hydrolysis data is absent, suggesting inherent stability under basic conditions due to steric protection of the phosphonate group.

Physical Properties and Crystallography

- Crystal Structures :

- Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate () exhibits intramolecular hydrogen bonding (O–H⋯O=P), stabilizing a planar conformation .

- In contrast, dibutyl analogs () lack such interactions, resulting in flexible alkyl chains and lower melting points (<100°C vs. 180–200°C for triphenylacetyl derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.